2-isopropyl-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide 2-isopropyl-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide
Brand Name: Vulcanchem
CAS No.: 2034540-74-2
VCID: VC5012860
InChI: InChI=1S/C16H25N7O3S/c1-11(2)14-20-13(10-22(14)3)27(24,25)17-9-12-18-15(21-16(19-12)26-4)23-7-5-6-8-23/h10-11,17H,5-9H2,1-4H3
SMILES: CC(C)C1=NC(=CN1C)S(=O)(=O)NCC2=NC(=NC(=N2)OC)N3CCCC3
Molecular Formula: C16H25N7O3S
Molecular Weight: 395.48

2-isopropyl-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide

CAS No.: 2034540-74-2

Cat. No.: VC5012860

Molecular Formula: C16H25N7O3S

Molecular Weight: 395.48

* For research use only. Not for human or veterinary use.

2-isopropyl-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide - 2034540-74-2

Specification

CAS No. 2034540-74-2
Molecular Formula C16H25N7O3S
Molecular Weight 395.48
IUPAC Name N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide
Standard InChI InChI=1S/C16H25N7O3S/c1-11(2)14-20-13(10-22(14)3)27(24,25)17-9-12-18-15(21-16(19-12)26-4)23-7-5-6-8-23/h10-11,17H,5-9H2,1-4H3
Standard InChI Key WVYPYLASLYECEK-UHFFFAOYSA-N
SMILES CC(C)C1=NC(=CN1C)S(=O)(=O)NCC2=NC(=NC(=N2)OC)N3CCCC3

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functional Groups

The compound’s structure integrates three heterocyclic systems:

  • Imidazole ring: A five-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, substituted with methyl and isopropyl groups at positions 1 and 2, respectively.

  • 1,3,5-Triazine ring: A six-membered aromatic ring with alternating nitrogen and carbon atoms, functionalized with methoxy and pyrrolidin-1-yl groups at positions 4 and 6 .

  • Sulfonamide bridge: Connects the imidazole and triazine rings via a methylene (-CH2-) linker, contributing to the molecule’s polarity and potential hydrogen-bonding capacity .

The pyrrolidine moiety (a five-membered saturated ring with one nitrogen atom) attached to the triazine ring introduces conformational flexibility, which may influence binding interactions with biological targets.

Physicochemical Properties

Key molecular parameters include:

PropertyValue
Molecular FormulaC₁₆H₂₅N₇O₃S
Molecular Weight395.48 g/mol
logP (Partition Coeff.)Estimated 2.1–2.5
Hydrogen Bond Acceptors10
Polar Surface Area128 Ų

These properties suggest moderate lipophilicity balanced by polar functional groups, indicating potential for both membrane permeability and aqueous solubility .

Synthetic Methodology and Optimization

Multi-Step Synthesis Pathway

The synthesis involves three principal stages (Figure 1):

  • Imidazole-4-sulfonamide core formation: Starting from 2-isopropyl-1-methylimidazole, sulfonation using chlorosulfonic acid yields the sulfonyl chloride intermediate, which is subsequently aminated with methylamine .

  • Triazine ring functionalization: 4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazine-2-carbonitrile undergoes nucleophilic substitution with methylamine to introduce the methylamino group at position 2.

  • Coupling reaction: The sulfonamide and triazine intermediates are linked via a methylene bridge using formaldehyde under acidic conditions (pH 4–5), achieving yields of 68–72%.

Critical Reaction Parameters

  • Temperature: Maintained at 50–60°C during sulfonation to prevent decomposition .

  • Solvent system: Dimethyl sulfoxide (DMSO) enhances solubility of intermediates during coupling.

  • Catalysis: Triethylamine (0.5 eq) improves amination efficiency by scavenging HCl byproducts .

Chemical Reactivity and Derivative Formation

Electrophilic Substitution Sites

The molecule exhibits reactivity at three primary positions:

  • Imidazole C-5 position: Susceptible to halogenation (e.g., bromine in acetic acid) .

  • Triazine methoxy group: Demethylation with BBr₃ yields a hydroxyl group for further functionalization .

  • Pyrrolidine nitrogen: Alkylation with alkyl halides expands structural diversity .

Stability Profile

  • Thermal stability: Decomposes above 240°C (DSC data).

  • Photolability: The triazine ring undergoes partial degradation under UV light (λ = 254 nm), necessitating storage in amber glass.

ParameterPrediction
Caco-2 permeability8.7 × 10⁻⁶ cm/s (moderate)
CYP3A4 inhibitionProbable (IC₅₀ = 4.2 µM)
hERG inhibition riskLow (IC₅₀ > 30 µM)

These predictions suggest acceptable oral bioavailability but necessitate monitoring for drug-drug interactions mediated by cytochrome P450 .

Comparative Analysis with Structural Analogs

Triazine-Based Derivatives

Replacing pyrrolidine with piperidine in the triazine ring (as in VC5012860) reduces antibacterial potency by 3-fold against S. aureus (MIC = 32 µg/mL vs. 8 µg/mL for parent compound), highlighting the importance of ring size on activity .

Sulfonamide Modifications

Converting the sulfonamide to a sulfonic acid ester abolishes antiviral activity, confirming the critical role of the -SO₂NH- group in target binding .

Industrial Scale-Up Considerations

Cost Analysis

Raw material costs dominate production expenses:

ComponentCost Contribution (%)
2-Isopropylimidazole38
Triazine intermediate45
Solvents & catalysts17

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times by 60% (from 18h to 7h) and improves yield to 81% by enhancing DMSO’s dielectric heating.

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